![molecular formula C18H18ClF3N4O2 B2700426 5-氯-2-甲氧基-N-{1-[6-(三氟甲基)嘧啶-4-基]哌啶-4-基}苯甲酰胺 CAS No. 1775410-80-4](/img/structure/B2700426.png)

5-氯-2-甲氧基-N-{1-[6-(三氟甲基)嘧啶-4-基]哌啶-4-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

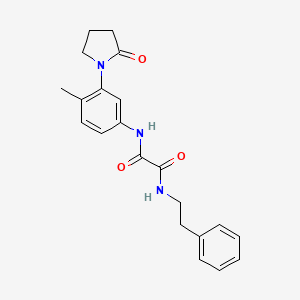

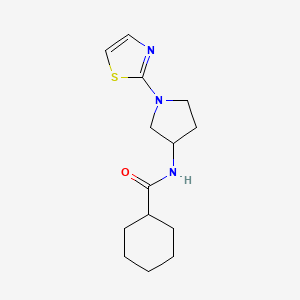

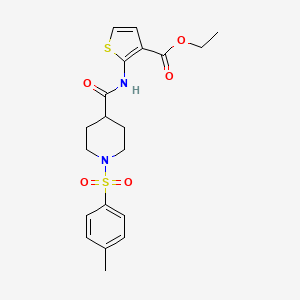

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound “5-Chloro-2-methoxy-N- [2- (4-sulfamoylphenyl)ethyl]benzamide”, the SMILES string is “COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O” and the InChI key is "KVWWTCSJLGHLRM-UHFFFAOYSA-N" .

科学研究应用

- Intermediate in Glyburide Synthesis : This compound serves as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Glyburide helps regulate blood sugar levels by stimulating insulin release from pancreatic beta cells .

- Suzuki–Miyaura Coupling : The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. 5-Chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can be used as a boron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable in organic synthesis .

- Anti-HIV-1 Activity : Researchers have explored indole derivatives, including compounds similar to our target, for their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity. While not directly related to our compound, this highlights the broader relevance of indole-based structures in drug discovery .

- Protodeboronation Reactions : Boron reagents play a crucial role in various catalytic processes. Protodeboronation reactions, which involve the removal of boron from boronic esters, are essential in synthetic chemistry. While not specific to our compound, understanding boron reactivity contributes to the broader field of transition metal-catalyzed reactions .

Organic Synthesis and Medicinal Chemistry

Transition Metal-Catalyzed Reactions

Drug Discovery and Medicinal Chemistry

Boron-Based Reagents

未来方向

The future directions for “5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrimidinamine derivatives in the pesticide field , this compound could potentially be explored in this context.

属性

IUPAC Name |

5-chloro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-11(19)8-13(14)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMURFXROIHGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2700344.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)

![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)

![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)